An In-depth Technical Guide to the Molecular Structure and Stability of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin
An In-depth Technical Guide to the Molecular Structure and Stability of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin
Abstract
Oxytocin, a nonapeptide neurohormone, is a critical regulator of complex social behaviors and core physiological processes such as parturition and lactation.[1][2] However, its therapeutic potential is often hindered by a short biological half-life and lack of receptor selectivity. This has driven the development of synthetic analogs with improved pharmacological profiles. This guide provides a detailed technical examination of one such analog, (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin, a potent oxytocin receptor antagonist.[3][4] We will dissect its unique structural modifications, explore methodologies for its conformational analysis, and detail protocols for assessing its physicochemical stability. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-stability relationships that govern advanced oxytocin analogs.
Introduction: The Rationale for Oxytocin Analog Design
Native oxytocin (CYIQNCPLG-NH₂) is susceptible to rapid enzymatic degradation and lacks specificity, exhibiting cross-reactivity with vasopressin receptors.[2][5] The strategic design of analogs aims to overcome these limitations. The subject of this guide, (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin, also known as [Pmp¹, Tyr(OMe)², Orn⁸]-Vasotocin, incorporates three key modifications to enhance its stability and modulate its receptor interaction profile, transforming it into a potent oxytocin antagonist.[3][6][7]
-
Position 1: Deamino-pentamethylene Bridge (d(CH₂)₅ or Pmp) : The N-terminal cysteine is replaced with β,β-cyclopentamethylenepropionic acid. This modification removes the free amino group, a primary target for aminopeptidases, significantly increasing enzymatic resistance and prolonging the molecule's half-life.[8][9]
-
Position 2: O-Methylated Tyrosine (Tyr(Me)²) : The hydroxyl group of the tyrosine residue is methylated. This change alters the hydrogen-bonding capacity and can influence receptor binding affinity and selectivity, often contributing to antagonist properties.[10]
-
Position 8: Ornithine Substitution (Orn⁸) : The native leucine is replaced with ornithine, a basic amino acid. This substitution is critical, as it alters the charge and hydrophobicity of the C-terminal tail, significantly impacting receptor interaction and often shifting the analog's profile towards antagonism.[9][11] The resulting molecule is structurally a vasotocin analog, as vasotocin contains a basic residue at position 8.[12]
Molecular Structure and Conformational Analysis
Elucidating the three-dimensional structure of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin is crucial for understanding its interaction with the oxytocin receptor (OTR). A combination of experimental and computational methods is required to map its conformational landscape.
Primary Structure and Key Modifications
The primary sequence and modifications define the foundational topology of the molecule.
Caption: Primary structure of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides.[13][14][15] It provides insights into the average conformation and flexibility of the molecule.
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation:
-
Dissolve 1-5 mg of lyophilized (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin in 500 µL of a suitable solvent system (e.g., 90% H₂O/10% D₂O or deuterated DMSO).
-
Adjust the pH to a range of 4-6 to minimize aggregation and optimize spectral quality.
-
Add a known concentration of an internal standard (e.g., TSP) for referencing.[16]
-
-
Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems by correlating all protons within a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. Acquire with mixing times of 150-300 ms.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To resolve and assign backbone amide protons, providing information on hydrogen bonding and solvent exposure.[13][14]
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate NOESY cross-peaks to generate a set of inter-proton distance restraints.
-
Use software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures that satisfy the experimental restraints.
-
The resulting ensemble of structures represents the dynamic conformation of the peptide in solution.
-
Caption: Experimental workflow for NMR-based structural analysis.
Computational Approach: Molecular Dynamics (MD) Simulations
MD simulations complement experimental data by providing a dynamic view of the peptide's conformational flexibility and its interactions with the solvent over time.[17][18][19]
Protocol: MD Simulation of the Peptide in Solution
-
System Setup:
-
Start with an initial structure, ideally one derived from NMR data or homology modeling.
-
Place the peptide in the center of a periodic box (e.g., cubic or dodecahedron).
-
Solvate the box with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Cl⁻) to neutralize the system's charge.
-
-
Simulation Protocol:
-
Use a modern force field suitable for peptides (e.g., AMBER, CHARMM).[18]
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure under NVT and NPT ensembles.
-
Production Run: Run the simulation for a significant duration (e.g., 100-1000 ns) to sample a wide range of conformations.[18]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.
-
Physicochemical Stability Assessment
The stability of a peptide therapeutic is a critical determinant of its viability as a drug candidate.[20][21] The modifications in (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin are designed specifically to enhance this stability.
Enzymatic Stability in Plasma
The primary advantage of the d(CH₂)₅ modification is its resistance to aminopeptidases. An in vitro plasma stability assay is the standard method to quantify this improvement.[22][23]
Protocol: In Vitro Plasma Stability Assay
-
Incubation:
-
Prepare a stock solution of the peptide in a suitable buffer.
-
Incubate the peptide (e.g., at a final concentration of 10 µM) in fresh human or rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution. An effective method is to add 3 volumes of cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[22] Strong acids should be avoided as they can cause significant peptide loss.[22]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Quantify the percentage of the parent peptide remaining at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).
-
Caption: Workflow for assessing in vitro plasma stability.
pH and Thermal Stability
Peptide drugs must remain stable during formulation, storage, and administration.[20][24] This requires assessing their stability across a range of pH and temperature conditions.
Protocol: pH and Thermal Stress Testing
-
Sample Preparation: Prepare solutions of the peptide in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubation:
-
Thermal Stress: Incubate aliquots of each pH solution at elevated temperatures (e.g., 40°C, 60°C) and the recommended storage temperature (e.g., 4°C).
-
Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., -20°C to room temperature).
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).
-
Evaluation: Monitor for the loss of the parent peptide peak and the formation of degradation products (e.g., fragments, deamidation products, or aggregates).
Structure-Stability-Activity Relationship
The data gathered from structural and stability studies provide a holistic view of the analog's properties.
| Modification | Structural Impact | Predicted Stability Enhancement | Reference |
| d(CH₂)₅¹ | Constrains the N-terminus, reduces conformational flexibility of the 20-membered ring. | High resistance to aminopeptidases, leading to a significantly increased plasma half-life compared to native oxytocin. | [8][9] |
| Tyr(Me)² | Blocks the phenolic hydroxyl group, preventing it from acting as a hydrogen bond donor. Alters aromatic interactions. | May reduce susceptibility to oxidative degradation at the tyrosine residue. | [10] |
| Orn⁸ | Introduces a positive charge and a flexible side chain in the C-terminal tail, replacing a neutral, hydrophobic residue. | Can influence solubility and aggregation propensity. The primary impact is on receptor binding, conferring potent antagonist activity. | [5][9][11] |
The combination of these modifications results in a molecule with a highly stabilized N-terminus and a C-terminal tail engineered for potent antagonism at the oxytocin receptor. The constrained ring structure from the d(CH₂)₅ modification likely contributes to a pre-organized conformation that, while enhancing stability, presents a topology favorable for antagonistic rather than agonistic receptor interaction.
Conclusion
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin is a prime example of rational peptide drug design. By systematically modifying the native oxytocin structure, a potent antagonist with significantly enhanced enzymatic stability has been developed. The analytical workflows detailed in this guide, from high-field NMR and MD simulations to in vitro stability assays, provide a robust framework for the comprehensive characterization of this and other complex peptide analogs. A thorough understanding of the interplay between molecular structure and physicochemical stability is indispensable for the successful advancement of next-generation peptide therapeutics.
References
-
Molecular mechanics calculations on deaminooxytocin and on deamino-arginine-vasopressin and its analogues. PubMed, National Center for Biotechnology Information. [Link]
-
MD simulation of the substitutes of chlorobutanol in the oxytocin injection solution. ResearchGate. [Link]
-
Computational modeling of oxytocin-receptors interactions with the common marmoset Callithrix jacchus Pro8OT variant. National Center for Biotechnology Information. [Link]
-
Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. PubMed, National Center for Biotechnology Information. [Link]
-
Molecular modeling of the oxytocin receptor/bioligand interactions. PubMed, National Center for Biotechnology Information. [Link]
-
Analogues of a potent oxytocin antagonist with truncated C-terminus or shorter amino acid side chain of the basic amino acid at position 8. PubMed, National Center for Biotechnology Information. [Link]
-
Complete NMR analysis of oxytocin in phosphate buffer. PubMed, National Center for Biotechnology Information. [Link]
-
Comparison of biological activities of deamino-oxytocin and its analogs with amino acid. ResearchGate. [Link]
-
(Phe2,Orn8)-oxytocin | C42H65N13O11S2. PubChem, National Center for Biotechnology Information. [Link]
-
The MD simulation of the effect of chlorobutanol on the distribution of oxytocin in solution. ResearchGate. [Link]
-
Anovulatory effect of synthetic analogs of arginine vasotocin in the rat. PubMed, National Center for Biotechnology Information. [Link]
-
Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. National Center for Biotechnology Information. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. National Center for Biotechnology Information. [Link]
-
Complete NMR analysis of oxytocin in phosphate buffer. ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. [Link]
-
Design of Oxytocin Analogs. PubMed, National Center for Biotechnology Information. [Link]
-
Oxytocin antagonist [1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin inhibits oxytocin-induced prostaglandin F2alpha release in late-pregnant cows. PubMed, National Center for Biotechnology Information. [Link]
-
300-MHz Nuclear Magnetic Resonance Study of Oxytocin in Aqueous Solution: Conformational Implications. National Center for Biotechnology Information. [Link]
- Oxytocin controlled release formulations and methods of using same.
-
Stability Testing for Peptide and Protein-Based Drugs. StabilityStudies.in. [Link]
-
Oxytocin. Wikipedia. [Link]
-
The oxytocin antagonist d(CH2)5Tyr(Me)2-Orn8-vasotocin reduces non-contact penile erections in male rats. PubMed, National Center for Biotechnology Information. [Link]
-
A 600 MHz NMR spectrum of Oxytocin with internal standards caffeine... ResearchGate. [Link]
-
(PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Preprints.org. [Link]
-
Oxypressin | C46H64N12O12S2. PubChem, National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. [Link]
-
The oxytocin antagonist d(CH2)5Tyr(Me)-Orn8-vasotocin inhibits male copulatory behaviour in rats. PubMed, National Center for Biotechnology Information. [Link]
-
Investigation of metal modulation of oxytocin structure receptor-mediated signaling. RSC Publishing. [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]
-
Vasotocin | C43H67N15O12S2. PubChem, National Center for Biotechnology Information. [Link]
-
Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. PubMed, National Center for Biotechnology Information. [Link]
-
An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism. Auctores Online. [Link]
Sources
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.com]
- 3. (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. The oxytocin antagonist d(CH2)5Tyr(Me)-Orn8-vasotocin inhibits male copulatory behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anovulatory effect of synthetic analogs of arginine vasotocin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of a potent oxytocin antagonist with truncated C-terminus or shorter amino acid side chain of the basic amino acid at position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasotocin | C43H67N15O12S2 | CID 10034060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Complete NMR analysis of oxytocin in phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 300-MHz Nuclear Magnetic Resonance Study of Oxytocin in Aqueous Solution: Conformational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Computational modeling of oxytocin-receptors interactions with the common marmoset Callithrix jacchus Pro8OT variant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomedgrid.com [biomedgrid.com]
